molecular formula C52H53N3O8S B1192039 6N-FAM

6N-FAM

Cat. No.: B1192039
M. Wt: 880.069
InChI Key: CXVIXELBRGYJOW-OCTREFHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6N-FAM is a novel high-affinity NR5A probe for fluorescence polarization competition assays, tightly binding the NR5A receptors and detecting direct binding of synthetic and phospholipid ligands.

Scientific Research Applications

Nanotechnology and Drug Delivery

6N-FAM, specifically 6-carboxyfluoresceins (FAM), has been utilized in nanotechnology, particularly in the development of magnetically actuated nanomotors. These nanomotors show potential in controlled cargo delivery and release in biological fluids. An application involves the on-demand release of FAM from G-quadruplex DNA functionalized magnetically actuated wormlike nanomotors, which can be controlled by various parameters like magnetic field, frequency, and exposure time (Liu et al., 2015).

Fluorescence-Aided Molecule Sorting

FAM is used in fluorescence-aided molecule sorting (FAMS) to analyze biomolecular structure and interactions at the single-molecule level. This involves labeling biomolecules with fluorophores, including FAM, which act as donor-acceptor pairs for Förster resonance energy transfer, allowing for the simultaneous analysis of conformation and association status of species (Kapanidis et al., 2004).

DNA Sequencing

In DNA sequencing, "click chemistry" is applied for the conjugation of alkynyl 6-carboxyfluorescein (FAM) to azido-labeled single-stranded DNA, producing FAM-labeled ssDNA. This labeled ssDNA is then used as a primer for DNA sequencing with high resolution (Seo et al., 2003).

Graphene-based Biosensors

Graphene oxide/aptamer systems utilize FAM for creating logic operations and sensing multiple targets. The interaction of FAM-labeled aptamers with graphene oxide enables fluorescence regulation, facilitating the detection of various target molecules in complex chemical environments (Wang et al., 2012).

Molecular Probing in Living Cells

FAM, in conjunction with graphene oxide nanosheets, forms a nanocomplex used for molecular probing in living cells. This aptamer-FAM/graphene oxide nanocomplex demonstrates significant potential in intracellular monitoring and sensing (Wang et al., 2010).

Analyzing DNA and Protein Interactions

Time-resolved fluorescence anisotropy spectroscopy, utilizing FAM, has been applied to study the interaction between DNA and peptides. This method monitors fluorescence intensity quenching and changes in anisotropy decay lifetime, providing insights into the binding affinity and rigidity of DNA-peptide complexes (Liu et al., 2013).

Properties

Molecular Formula

C52H53N3O8S

Molecular Weight

880.069

IUPAC Name

N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-10-((3aR,6S,6aR)-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalen-2-yl)decanamide

InChI

InChI=1S/C52H53N3O8S/c1-33(34-15-10-7-11-16-34)51-28-27-45(55-64(53,60)61)44(51)29-36(49(51)35-17-12-8-13-18-35)19-9-5-3-2-4-6-14-20-48(58)54-37-21-24-41-40(30-37)50(59)63-52(41)42-25-22-38(56)31-46(42)62-47-32-39(57)23-26-43(47)52/h7-8,10-13,15-18,21-26,30-32,44-45,55-57H,1-6,9,14,19-20,27-29H2,(H,54,58)(H2,53,60,61)/t44-,45-,51-/m0/s1

InChI Key

CXVIXELBRGYJOW-OCTREFHSSA-N

SMILES

O=C(NC1=CC2=C(C3(C4=C(OC5=C3C=CC(O)=C5)C=C(O)C=C4)OC2=O)C=C1)CCCCCCCCCC6=C(C7=CC=CC=C7)[C@]8(C(C9=CC=CC=C9)=C)CC[C@H](NS(=O)(N)=O)[C@]8([H])C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6N-FAM;  6N FAM;  6NFAM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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